molecular formula C18H11ClN2O B2769956 2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile CAS No. 866048-90-0

2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile

Cat. No. B2769956
CAS RN: 866048-90-0
M. Wt: 306.75
InChI Key: JXYZFBKYEOPIBO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile” are not available in the sources .

Scientific Research Applications

Structural and Optical Properties in Thin Films

Research on derivatives structurally related to 2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile, such as 4H-pyrano[3, 2-c] quinoline derivatives, has highlighted their significant structural and optical properties when formed into thin films. These compounds exhibit polycrystalline forms that, upon thermal deposition, become nanocrystallites dispersed in an amorphous matrix. Optical properties determined through spectrophotometer measurements reveal insights into their electron transition types, molar extinction coefficient, and other optical parameters, making them potential candidates for various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Biological Activity

Another aspect of research focused on the synthesis of biologically active compounds structurally related to 2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile. For instance, compounds incorporating the 4-hydroxyphenylthio moiety have been synthesized and showed promising antibacterial and antifungal activities. These studies suggest potential pharmacological applications of these compounds, highlighting the versatility of the core chemical structure in medicinal chemistry (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Spectroscopic Analysis and Photophysical Properties

Research into the structural features and spectroscopic analysis of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, reveals detailed insights into their optical properties. These studies include X-ray analysis, IR, NMR, and electronic spectroscopy, alongside UV–vis absorption and fluorescence spectroscopy. The detailed analysis provides a foundation for understanding the electronic and photophysical behavior of these compounds, potentially guiding their application in materials science and photovoltaic devices (Jukić, Cetina, Halambek, & Ugarković, 2010).

DFT and TD-DFT/PCM Calculations

Further research utilizing DFT and TD-DFT/PCM calculations on derivatives shows the evaluation of molecular structure, spectroscopic characterization, and the investigation into NLO and NBO analyses. These computational studies offer a deep understanding of the electronic structure, reactivity, and optical properties of such compounds, supporting their potential use in the development of new materials with specific electronic or optical functionalities (Wazzan, Al-Qurashi, & Faidallah, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, specific information about the mechanism of action of “2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile” is not available in the sources .

properties

IUPAC Name

2-(4-chlorophenoxy)-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-16-6-8-17(9-7-16)22-18-14(11-20)10-15(12-21-18)13-4-2-1-3-5-13/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZFBKYEOPIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile

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